7-ethoxy-2,3-dihydro-1H-indol-2-one
Description
Properties
CAS No. |
1260861-22-0 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with ethoxy groups under specific conditions. One common method includes the reaction of indole-2-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
7-ethoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-ethoxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and the derivatives formed .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
7-Fluoro-2,3-dihydro-1H-indol-2-one (7-Fluorooxindole)
- Structure : Fluorine substituent at position 5.
- Molecular Formula: C₈H₆FNO.
- Key Differences: The electron-withdrawing fluorine atom increases electrophilicity at the carbonyl group compared to the electron-donating ethoxy group in 7-ethoxy derivatives. Biological Relevance: Fluorinated indolinones are explored for anticancer applications due to improved metabolic stability .
6-Methoxy-3-(pyridin-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one (Compound 19)
- Structure : Methoxy (–OCH₃) at position 6 and a conjugated pyridinylidene group at position 3.
- Key Differences :
- The methoxy group at position 6 alters electronic distribution, while the pyridinylidene moiety enables π-π stacking interactions in biological targets.
- Spectral Data : ¹³C NMR δ 169.6 (C=O), 160.6 (C–OCH₃) .
- Activity : Such derivatives exhibit kinase inhibitory activity, highlighting the importance of substituent positioning .
Functional Group Modifications
3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one
- Structure : Two ethoxy groups at position 3 and fluorine at position 4.
- Key Differences :
1-Benzyl-3-[(4-methoxyphenyl)aminomethylidene]-2,3-dihydro-1H-indol-2-one (JK3/32)
- Structure: Benzyl group at position 1 and an anilinomethylidene group at position 3.
- Key Differences: The benzyl group enhances lipophilicity, while the anilinomethylidene group facilitates hydrogen bonding. Synthesis: Prepared via condensation reactions under acidic conditions .
SU5416 (Semaxanib)
- Structure : 3-(3,5-Dimethyl-1H-pyrrol-2-ylmethylene)-1,3-dihydroindol-2-one.
- Key Differences: A pyrrolylmethylene substituent confers potent vascular endothelial growth factor receptor (VEGFR) inhibition.
3-Hydroxy-2-phenyl-2,3-dihydro-1H-indol-1-one
Data Tables
Table 1. Physical and Spectral Properties of Selected Indolinones
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-ethoxy-2,3-dihydro-1H-indol-2-one, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : Synthesis of indole derivatives often involves cyclization, oxidation, or substitution reactions. For example, Pd-catalyzed amidation/cyclization (as demonstrated in pyridoindole synthesis) can be adapted by substituting ethoxy groups at position 7 . Testing bases (e.g., t-BuOK, NaOH) and solvents (e.g., THF, dioxane) is critical, as shown in analogous studies where t-BuOK in THF at 70°C for 6 hours achieved 88% yield . Purification via HPLC with gradients (e.g., 0.1% TFA in H2O/MeCN) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- NMR : The ethoxy group’s methyl protons (δ ~1.3–1.5 ppm, triplet) and adjacent oxygen-bearing methylene (δ ~3.8–4.2 ppm, quartet) are diagnostic. The indole NH proton typically appears at δ ~10–11 ppm .
- IR : Stretching vibrations for the carbonyl group (C=O) near 1680–1720 cm<sup>−1</sup> confirm the 2-one moiety .
- MS : High-resolution ESI-MS can validate the molecular ion ([M+H]<sup>+</sup> = C10H12NO2, calculated 194.0947) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the ethoxy group in this compound during nucleophilic substitution or oxidation?
- Methodological Answer : The ethoxy group’s electron-donating nature stabilizes electrophilic intermediates, as seen in analogous indole derivatives . Computational tools like MOE (Molecular Operating Environment) can model transition states, while experimental studies using deuterated solvents (e.g., D2O) track proton transfer kinetics . Substituent effects are further validated via Hammett plots .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy or halogen groups) impact biological activity or binding affinity to target proteins?
- Methodological Answer : Comparative studies of indole derivatives (e.g., 3-amino-7-ethyl vs. 5-chloro analogs) show that electron-withdrawing groups (Cl, F) enhance binding to enzymes like COX-2, while ethoxy groups improve solubility and pharmacokinetics . A table from PubChem data illustrates these trends:
| Substituent | Position | Biological Activity |
|---|---|---|
| Ethoxy | 7 | Improved solubility |
| Chloro | 5 | Enhanced enzyme inhibition |
| Methoxy | 7 | Reduced metabolic stability |
Q. How can conflicting data on the compound’s solubility or stability in aqueous vs. organic solvents be resolved?
- Methodological Answer : Contradictions arise from solvent polarity and pH effects. For example, the compound may exhibit higher solubility in DMSO (logP ~1.8) but degrade in acidic aqueous media. Stability studies using HPLC-UV at varying pH (3–10) and temperatures (25–40°C) can identify optimal storage conditions .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions (e.g., dimerization or over-oxidation) during the synthesis of this compound?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce dimerization .
- Catalyst Optimization : p-TSA (para-toluenesulfonic acid) improves regioselectivity in indole cyclization .
- In Situ Monitoring : Real-time FTIR tracks carbonyl intermediates to halt over-oxidation .
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
